3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol
CAS No.: 877-28-1
Cat. No.: VC3232620
Molecular Formula: C5H5N5OS
Molecular Weight: 183.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877-28-1 |
|---|---|
| Molecular Formula | C5H5N5OS |
| Molecular Weight | 183.19 g/mol |
| IUPAC Name | 6-methyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
| Standard InChI | InChI=1S/C5H5N5OS/c1-2-3(11)6-4-7-8-5(12)10(4)9-2/h1H3,(H,8,12)(H,6,7,11) |
| Standard InChI Key | LVHGDSJZQCLVQX-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=NNC2=S)NC1=O |
| Canonical SMILES | CC1=NN2C(=NNC2=S)NC1=O |
Introduction
Chemical Identity and Properties
Chemical Structure and Nomenclature
The compound 3-Mercapto-6-methyl-[1, triazolo[4,3-b] triazin-7-ol is characterized by its bicyclic heterocyclic structure. It features a triazole ring fused with a triazine ring, creating a unique molecular framework with specific functional groups at defined positions. The compound is known by several synonyms that reflect its chemical structure and tautomeric forms:
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6-methyl-3-sulfanylidene-1,2-dihydro- triazolo[4,3-b] triazin-7-one
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1,2,4-Triazolo[4,3-b] triazin-7(1H)-one,2,3-dihydro-6-methyl-3-thioxo-
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7-Oxo-3-thioxo-6-methyl-2.3.7.8-tetrahydro-s-triazolo<4.3-b>-as-triazin
Physicochemical Properties
The physicochemical properties of 3-Mercapto-6-methyl- triazolo[4,3-b] triazin-7-ol are presented in Table 1, based on available data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H5N5OS | |
| Molecular Weight | 183.19 g/mol | |
| CAS Number | 877-28-1 | |
| Physical State | Solid (presumed based on structure) | - |
| Classification | Member of 1,2,4-triazines |
Identifiers and Database Entries
For research and reference purposes, 3-Mercapto-6-methyl- triazolo[4,3-b] triazin-7-ol is cataloged in several chemical databases with specific identifiers:
| Database | Identifier | Source |
|---|---|---|
| PubChem CID | 135427648 | |
| ChEBI ID | CHEBI:105187 | |
| ChEMBL ID | CHEMBL1306972 | |
| DSSTox Substance ID | DTXSID60361321 | |
| Wikidata | Q27182890 | |
| Other Codes | HMS1782H17, T0512-2275 |
Structural Characteristics and Tautomerism
Core Structure Analysis
The core structure of 3-Mercapto-6-methyl- triazolo[4,3-b] triazin-7-ol consists of a 1,2,4-triazole five-membered ring fused with a 1,2,4-triazine six-membered ring. This fusion creates a planar heterocyclic system with a specific electron distribution pattern that influences its chemical reactivity and potential biological interactions. The structure is comparable to other triazolotriazine derivatives that have been studied for various applications .
Functional Groups and Their Significance
The compound contains several important functional groups that contribute to its chemical properties and potential biological activities:
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Mercapto/Thiol Group (-SH) at position 3: This group can participate in various reactions, including nucleophilic substitutions, oxidations, and metal coordination. It contributes to the compound's potential for hydrogen bonding and interactions with biological targets.
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Methyl Group (-CH3) at position 6: This alkyl substituent provides hydrophobicity and can influence the compound's lipophilicity and membrane permeability.
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Hydroxyl Group (-OH) at position 7: This functional group can participate in hydrogen bonding and affects the compound's solubility and potential interactions with biological targets .
Tautomerism
3-Mercapto-6-methyl- triazolo[4,3-b] triazin-7-ol exhibits tautomerism, which is evident from its alternative names. The compound can exist in several tautomeric forms:
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The thiol form with the -SH group at position 3
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The thione form with a C=S double bond
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The hydroxyl form with an -OH group at position 7
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The keto form with a C=O at position 7
This tautomeric behavior is similar to that observed in related compounds such as the 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f] triazin-8(7H)-one, where the most contributing prototropic tautomerism is the amino-oxo form (7H-tautomer) . The predominant tautomeric form depends on the environment and conditions in which the compound exists.
Synthesis and Related Compounds
Structurally Related Compounds
Several structurally related compounds have been reported in the literature, providing context for understanding the properties and potential applications of 3-Mercapto-6-methyl- triazolo[4,3-b] triazin-7-ol:
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1,2,4-triazolo[4,3-b] tetrazines and 1,2,4-triazolo[4,3-b] triazines: These compounds have been synthesized through heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with various bifunctional compounds .
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6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f] triazin-8(7H)-one: This compound shares the triazolotriazine core structure but with different substituents and a slightly different fusion arrangement. It has been synthesized through the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide or through nucleophilic substitution of a mercapto-triazolotriazine with benzyl bromide .
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7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives: While having a different heterocyclic system (thiazolo-triazine versus triazolo-triazine), these compounds represent related fused heterocycles with potential biological activities .
Analytical Characterization
X-ray Crystallography
X-ray crystallography would provide definitive confirmation of the three-dimensional structure of 3-Mercapto-6-methyl-[1, triazolo[4,3-b] triazin-7-ol, including bond lengths, angles, and the orientation of functional groups. This technique has been used to confirm the structure of related compounds such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f] triazin-8(7H)-one , revealing details about the fusion of the triazole and triazine rings and the preferred tautomeric form in the solid state.
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